molecular formula C9H10N4 B8366419 3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole

3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole

Cat. No.: B8366419
M. Wt: 174.20 g/mol
InChI Key: WJZOGHCVDNLRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole is a heterocyclic compound with a unique structure that includes a fused pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of arylhydrazine hydrochlorides with 1,3-diketones under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole is unique due to its fused pyrazole ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole

InChI

InChI=1S/C9H10N4/c1-13-9-3-2-8-6(4-10-12-8)7(9)5-11-13/h4-5H,2-3H2,1H3,(H,10,12)

InChI Key

WJZOGHCVDNLRIP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=C(CC2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrazine (1.00 ml) was added dropwise to a solution of 4.1 g of 4-[(dimethylamino)methylene]-1,4,6,7-tetrahydro-1-methyl-5H-indazol-5-one in 100 ml of methanol. The solution was heated at reflux for 30 minutes and treated with a small amount of activated charcoal. The mixture was gravity-filtered and the filtrate was concentrated in vacuo. The residue was flash chromatograhed (10% methanol in dichloromethane) on silica gel to provide an amber syrup. The syrup was triturated with ether to afford 3,4,5,6-tetrahydro-3-methylbenzo[1,2-c:4,3-c']dipyrazole as tan crystals (74% yield). Recrystallization from toluene gave a solid melting at about 150°-156° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-[(dimethylamino)methylene]-1,4,6,7-tetrahydro-1-methyl-5H-indazol-5-one
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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